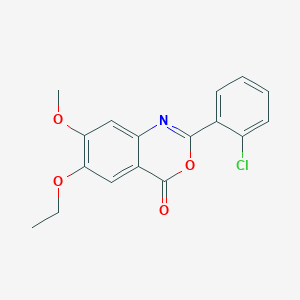
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied extensively for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide involves the inhibition of mitochondrial energy metabolism. This leads to the selective targeting of cancer cells, as they rely heavily on mitochondrial energy metabolism for survival. CPI-613 has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in mitochondrial energy metabolism, leading to the disruption of ATP production. CPI-613 has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide in lab experiments is its selective targeting of cancer cells. This makes it a potential candidate for cancer treatment, as it can selectively kill cancer cells without harming healthy cells. However, one of the limitations of using CPI-613 in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of this compound for research purposes.
Orientations Futures
There are several future directions for the research of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide. One potential direction is the further study of its potential applications in cancer treatment. CPI-613 has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of more effective cancer treatments. Additionally, the synthesis process of CPI-613 could be optimized to make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methylpropylamine with cyclopentanone to form N-(2-methylpropyl)cyclopentanone. This intermediate is then reacted with phthalic anhydride to form the final product, this compound.
Applications De Recherche Scientifique
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. CPI-613 has been shown to selectively target cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)11-19-17(23)18(9-5-6-10-18)20-15(21)13-7-3-4-8-14(13)16(20)22/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWASHPFSDCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)


![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)